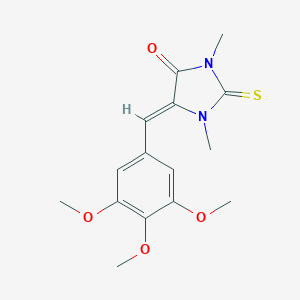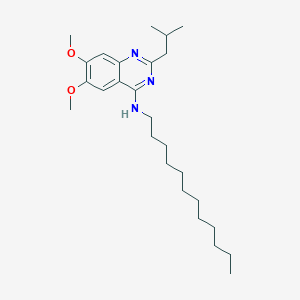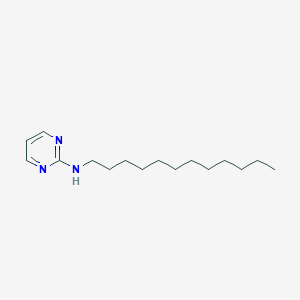![molecular formula C20H15IN4O3S B303549 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B303549.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide in laboratory experiments is its high potency and specificity. It can be used in very small amounts to achieve the desired effect, which can reduce the cost and time required for experiments. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide. One of the major areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a fluorescent probe for bioimaging applications. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide involves the reaction of 4-iodo-2-methylphenylamine with 5,6-di(2-furyl)-1,2,4-triazine-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting compound is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential therapeutic agent for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe in bioimaging applications.
Propiedades
Nombre del producto |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C20H15IN4O3S |
Peso molecular |
518.3 g/mol |
Nombre IUPAC |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15IN4O3S/c1-12-10-13(21)6-7-14(12)22-17(26)11-29-20-23-18(15-4-2-8-27-15)19(24-25-20)16-5-3-9-28-16/h2-10H,11H2,1H3,(H,22,26) |
Clave InChI |
VJZIHYGPRPTHMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
SMILES canónico |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)


![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)